molecular formula C13H9NO5 B1582327 N-Phthaloyl-DL-glutamic anhydride CAS No. 3343-28-0

N-Phthaloyl-DL-glutamic anhydride

Cat. No. B1582327
Key on ui cas rn: 3343-28-0
M. Wt: 259.21 g/mol
InChI Key: ICDLEMPZXFCQEB-UHFFFAOYSA-N
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Patent
US08853253B2

Procedure details

With reference to Scheme 3 below, a mixture of N-phthaloyl-DL-glutamic anhydride and phenethylamine was heated in a 177° C. oil bath. The reaction mixture was purified by chromatography on a silica gel column to afford N-phenethylthalidomide (8) and N-phenethylphthalimide (9).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:8]([N:9]2[C:18](=[O:19])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10]2=[O:11])C(=O)O[C:3](=O)[CH2:2]1.[CH2:20](N)[CH2:21][C:22]1C=CC=C[CH:23]=1>>[CH2:8]([N:9]1[C:10](=[O:11])[C:12]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:17]2[C:18]1=[O:19])[CH2:1][C:2]1[CH:3]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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